molecular formula C30H35N7O2 B607974 艾蒙沙替尼 CAS No. 1899921-05-1

艾蒙沙替尼

货号 B607974
CAS 编号: 1899921-05-1
分子量: 525.657
InChI 键: DOEOECWDNSEFDN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Almonertinib, also known as HS-10296, is a third-generation EGFR tyrosine kinase inhibitor. It specifically targets EGFR-sensitizing and T790M resistance mutations . It is currently being investigated for use against advanced or metastatic EGFR-mutated non-small cell lung cancer (NSCLC) .


Molecular Structure Analysis

Almonertinib has a molecular weight of 525.657 and a chemical formula of C30H35N7O2 . It has been found to bind flexibly to small molecule pockets on the EGFR-T790 mutant protein, providing a better geometrical match .


Physical And Chemical Properties Analysis

Almonertinib has a molecular weight of 525.64 and a chemical formula of C30H35N7O2 . It is a solid substance that is soluble in DMSO .

科学研究应用

非小细胞肺癌 (NSCLC) 的治疗

艾蒙沙替尼是一种口服的第三代表皮生长因子受体 (EGFR) 酪氨酸激酶抑制剂 (EGFR-TKI),对突变型 EGFR 具有选择性,而对野生型 EGFR 则没有选择性 {svg_1}. 它已被开发用于治疗晚期 EGFR 突变阳性非小细胞肺癌 (NSCLC) {svg_2}. 在一项在中国患者中进行的 III 期 AENEAS 试验中,艾蒙沙替尼作为一线治疗,与吉非替尼相比,显着延长了晚期 EGFR 突变阳性 NSCLC 患者的无进展生存期 (PFS) 和应答持续时间 (DoR) {svg_3}.

EGFR T790M 突变阳性 NSCLC 的治疗

在 I/II 期 APOLLO 试验中,艾蒙沙替尼在接受过先前的 EGFR-TKI 治疗后病情进展的局部晚期或转移性 EGFR T790M 突变阳性 NSCLC 中国患者中显示出良好的临床疗效(基于客观缓解率、PFS、DoR 和 OS) {svg_4}.

NSCLC 脑转移的治疗

大约三分之一的 EGFR-TKI 敏感突变型 (EGFRm) 肿瘤 NSCLC 患者在治疗过程中出现中枢神经系统 (CNS) 转移导致疾病进展 {svg_5}. 艾蒙沙替尼可以穿过血脑屏障 (BBB),为 EGFR 突变型 NSCLC 脑转移提供治疗 {svg_6}.

NSCLC 脊髓转移的治疗

艾蒙沙替尼已被证明可以抑制 NSCLC 脊髓转移 {svg_7}. 这很重要,因为脊髓转移会导致严重的 neurologic 并发症,并显着降低患者的生活质量 {svg_8}.

克服对第一代 EGFR-TKI 的耐药性

艾蒙沙替尼在大规模临床试验中已证明其具有优异的安全性和疗效 {svg_9}. 它选择性地作用于 EGFR 敏感突变和继发性 T790M 耐药突变,克服了对第一代 EGFR-TKI 的耐药性 {svg_10}.

血脑屏障的穿透性

在小鼠的药代动力学研究中发现,艾蒙沙替尼具有良好的 BBB 穿透能力,而代谢物 HAS-719 则不容易穿透 BBB {svg_11}. 这使得艾蒙沙替尼成为治疗脑肿瘤和脊髓肿瘤的很有希望的候选药物 {svg_12}.

作用机制

Target of Action

Almonertinib, also known as HS-10296, is a third-generation EGFR tyrosine kinase inhibitor . Its primary targets are EGFR-sensitizing and T790M resistance mutations . These mutations are commonly found in non-small cell lung cancer (NSCLC) and are associated with resistance to first and second-generation EGFR inhibitors .

Mode of Action

Almonertinib binds to and inhibits the EGFR tyrosine kinase that harbors EGFR-sensitizing and T790M resistance mutations . By inhibiting these mutations, almonertinib prevents EGFR-mediated signaling, which is crucial for the proliferation and survival of cancer cells .

Biochemical Pathways

Almonertinib affects the ERK and AKT pathways . These pathways are involved in cell proliferation, survival, and apoptosis. By inhibiting EGFR tyrosine kinase, almonertinib can block these pathways, leading to reduced cell viability and proliferation, and increased apoptosis .

Pharmacokinetics

Almonertinib is mainly metabolized by CYP3A in vitro . Its active metabolite is N-desmethylated almonertinib (HAS-719) . This suggests that almonertinib could be effective in treating brain metastases in NSCLC patients with EGFR mutations .

Result of Action

Almonertinib can significantly inhibit cell viability and proliferation in EGFR-mutated cells . It can also block the cell cycle and induce apoptosis . In vivo studies have shown that almonertinib can significantly inhibit brain and spinal cord metastases in NSCLC models .

Action Environment

The efficacy of almonertinib can be influenced by the tumor microenvironment. For instance, its ability to cross the BBB allows it to effectively treat brain and spinal cord metastases in NSCLC patients . Furthermore, the presence of CYP3A modulators can affect the pharmacokinetics of almonertinib and its active metabolite . Therefore, the clinical application of almonertinib should consider factors that affect CYP3A activity .

未来方向

Almonertinib is showing promise in the treatment of NSCLC. It has been found to significantly inhibit brain and spinal cord metastases, showing good BBB penetration ability . Furthermore, it has been suggested as a potential treatment option for patients with metastatic NSCLC harboring EGFR-sensitive mutations after osimertinib failure . These findings indicate that the therapeutic strategy of switching from osimertinib to almonertinib is worth exploring further in the near future .

生化分析

属性

IUPAC Name

N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N7O2/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEOECWDNSEFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Almonertinib inhibits EGFR tyrosine kinase targeting EGFR-sensitizing and T790M resistance mutations.
Record name Almonertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16640
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

1899921-05-1
Record name Aumolertinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1899921051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almonertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16640
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AUMOLERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4RS462G19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。